An In-Depth Technical Guide to the Core Properties of Eucomic Acid
An In-Depth Technical Guide to the Core Properties of Eucomic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid, a naturally occurring polyphenol, has garnered interest within the scientific community for its potential therapeutic applications.[1] Found in a variety of plants, including mangrove red fruit and blueberries, it is noted for its antioxidant, antibacterial, antiviral, and antitumor activities.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of eucomic acid, detailed experimental protocols for its study, and an exploration of its biosynthetic origins.
Physicochemical Properties
Eucomic acid, with the IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a butanedioic acid derivative.[2] Its core structure consists of a hydroxyphenylmethyl group attached to a hydroxybutanedioic acid backbone.
Table 1: General and Physicochemical Properties of Eucomic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₆ | [2] |
| Molecular Weight | 240.21 g/mol | [2] |
| Appearance | Dark red crystal or powder | [1] |
| Solubility | Low solubility in water; easily soluble in organic solvents such as ethanol (B145695) and chloroform. | [1] |
| XLogP3 | 0.1 | [2] |
| Topological Polar Surface Area | 115 Ų | [2] |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 5 |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Eucomic Acid
| Spectroscopy | Predicted Peaks/Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons (p-substituted benzene (B151609) ring), a methylene (B1212753) group (-CH₂-), a methine proton, and exchangeable protons from hydroxyl and carboxylic acid groups are expected. |
| ¹³C NMR | Resonances for aromatic carbons, a methylene carbon, a methine carbon, a quaternary carbon, and two carbonyl carbons from the carboxylic acid groups are anticipated. |
| FT-IR (cm⁻¹) | Broad O-H stretch (from carboxylic acid and phenol), C-H stretches (aromatic and aliphatic), C=O stretch (carboxylic acid), C=C stretches (aromatic), and C-O stretches are expected. |
| Mass Spectrometry (m/z) | The molecular ion peak [M-H]⁻ would be observed at approximately 239.0561.[3] Fragmentation would likely involve losses of water, carbon dioxide, and cleavage of the benzyl (B1604629) group. |
Experimental Protocols
Standardized protocols are essential for the reproducible investigation of Eucomic acid's properties and biological activities.
Extraction and Purification
Eucomic acid is typically obtained by extraction from plant sources.[1] A general protocol for the extraction and purification of phenolic compounds from plant material is as follows:
1. Extraction:
- Sample Preparation: Dried and powdered plant material (e.g., leaves, stems) is used as the starting material.
- Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
- Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
2. Purification:
- Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
- Chromatography: The fraction enriched with Eucomic acid is further purified using chromatographic techniques. Column chromatography with silica (B1680970) gel or Sephadex is commonly employed, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Biological Activity Assays
This assay assesses the ability of Eucomic acid to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4][5][6][7]
Methodology:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of Eucomic acid in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well containing the different concentrations of Eucomic acid.
-
Include a control (DPPH solution with methanol) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11]
Methodology:
-
Prepare a standardized inoculum of the test bacteria in a suitable broth medium.
-
Prepare serial two-fold dilutions of Eucomic acid in the broth medium in a 96-well microplate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of Eucomic acid at which no visible bacterial growth (turbidity) is observed.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][12][13][14][15]
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Eucomic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Biosynthesis of Eucomic Acid
Eucomic acid, as an aromatic compound, is biosynthesized in plants and microorganisms through the shikimate pathway .[4][12][13] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key intermediate for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide range of secondary metabolites, including phenylpropanoids.
The biosynthesis of the p-hydroxyphenyl moiety of Eucomic acid originates from chorismate. While the specific enzymatic steps leading directly to Eucomic acid are not fully elucidated, it is hypothesized to involve intermediates derived from the shikimate pathway.
Caption: Putative biosynthetic pathway of Eucomic acid via the Shikimate and Phenylpropanoid pathways.
Conclusion
Eucomic acid presents a promising scaffold for further investigation in drug discovery and development. This guide provides a foundational understanding of its core properties and the methodologies required for its study. Further research is warranted to fully elucidate its spectral characteristics, quantitative solubility, and the specific enzymatic steps in its biosynthesis. Such data will be invaluable for its synthesis, derivatization, and the comprehensive evaluation of its biological activities.
References
- 1. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. NP-MRD: 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0000015) [np-mrd.org]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 13. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
